Methyl 6-amino-1H-indazole-7-carboxylate
Description
Significance of Indazole Core in Medicinal Chemistry and Drug Discovery
The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made indazole and its derivatives a subject of intensive research, leading to the discovery of compounds with a wide array of pharmacological activities. nih.govchemimpex.com
The biological significance of the indazole core is vast, with derivatives demonstrating potential as anti-inflammatory, antibacterial, anti-HIV, antitumor, antifungal, and antiarrhythmic agents. nih.govchemimpex.com The structural flexibility of the bicyclic indazole system allows it to engage in various chemical interactions—such as hydrogen bonds, hydrophobic interactions, and non-covalent bonds—with receptor proteins, facilitating ligand binding. nih.gov This adaptability is a key reason for its prominence in drug design and discovery. nih.gov
The indazole ring system was first described by the German chemist Emil Fischer. nih.govapolloscientific.co.uk While the indazole core is relatively rare in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine identified, its synthetic derivatives have become a major focus in pharmaceutical research over the past few decades. nih.gov The initial discoveries of the biological activities of indazole compounds spurred extensive research efforts to synthesize and evaluate novel derivatives for various therapeutic applications. researchgate.net This has led to the successful development of numerous useful drugs and a continuous exploration of new synthetic methodologies to construct indazole scaffolds with enhanced biological activities. nih.govresearchgate.net
The indazole scaffold is a core structural component in a variety of FDA-approved drugs and compounds currently in clinical trials, highlighting its therapeutic importance. nih.govchemimpex.com Its presence in these molecules underscores its role as a versatile pharmacophore. For example, Pazopanib, a tyrosine kinase inhibitor used in cancer therapy, features both indazole and pyrimidine moieties. nih.gov Other notable examples demonstrate the broad applicability of the indazole core in treating a range of conditions, from cancer to nausea. nih.gov
Below is a table of selected marketed drugs containing the indazole scaffold, illustrating its prevalence in modern medicine.
| Drug Name | Therapeutic Use |
| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma. nih.gov |
| Axitinib | Tyrosine kinase inhibitor for renal cell carcinoma. nih.gov |
| Entrectinib | Treatment for ROS-1 positive, metastatic non-small cell lung cancer. nih.gov |
| Granisetron | 5-HT3 antagonist used as an antiemetic, particularly in chemotherapy. nih.gov |
| Benzydamine | Nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic properties. researchgate.net |
| Niraparib | Anticancer drug for recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.gov |
This table presents a selection of drugs containing the indazole scaffold to demonstrate its importance in medicinal chemistry.
Overview of Methyl 6-amino-1H-indazole-7-carboxylate as a Specific Indazole Derivative
This compound is a specific derivative of the indazole family. It is primarily recognized as a crucial chemical intermediate and a versatile building block in organic synthesis, particularly for the pharmaceutical industry. nbinno.com Its structure, featuring an amino group and a methyl carboxylate group on the benzene (B151609) portion of the indazole core, makes it a valuable precursor for creating more complex molecules.
While extensive research on the specific biological activities of this compound itself is not widely published, its significance lies in its utility for synthesizing other bioactive compounds. The broader class of 6-aminoindazole derivatives has shown promise in research, particularly in the development of anticancer agents. researchgate.net Similarly, related amino-indazole-carboxylic acid compounds have been used as intermediates in the synthesis of derivatives with potential anti-inflammatory and anticancer activities. chemimpex.com Therefore, this compound serves as a key starting material for researchers aiming to develop novel therapeutics based on the indazole scaffold. nbinno.comchemimpex.com
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| CAS Number | 73907-98-9 |
| Molecular Formula | C₉H₉N₃O₂ |
| MDL Number | MFCD20691477 |
| Classification | Heterocyclic Building Block, Organic Building Block, Ester |
This table summarizes key identifiers and classifications for this compound. apolloscientific.co.ukbldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEAFURFKCHXJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505245 | |
| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73907-98-9 | |
| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 6 Amino 1h Indazole 7 Carboxylate and Its Derivatives
Synthetic Routes to Methyl 6-amino-1H-indazole-7-carboxylate
The construction of the this compound scaffold can be achieved through various synthetic pathways, often starting from readily available precursors and employing innovative chemical transformations.
Utilization of Commercially Available Precursors
The synthesis of indazole derivatives frequently commences with commercially available starting materials. For instance, the synthesis of certain benzimidazole (B57391) analogues, which share structural similarities with indazoles, has been initiated from commercially available methyl 1H-indazole-6-carboxylate. tandfonline.com This highlights a common strategy in heterocyclic chemistry where accessible precursors are chemically modified through a series of reactions to build the desired molecular framework. A general approach might involve the strategic introduction of an amino group at the 6-position and a carboxylate at the 7-position of the indazole ring system, starting from a simpler indazole derivative.
Metal-Free Click Chemistry Approaches
In the pursuit of more sustainable chemical processes, metal-free click chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds. This approach avoids the use of potentially toxic and costly metal catalysts. One notable example is the reaction between cyclooctyne (B158145) and phenyl azide (B81097), which proceeds rapidly at ambient temperatures without the need for a metal catalyst to form a triazole, a related nitrogen-containing heterocycle. sigmaaldrich.com While direct application to this compound is not explicitly detailed, the principles of metal-free click chemistry, such as 1,3-dipolar cycloadditions, are being explored for the synthesis of various indazoles. sigmaaldrich.comorganic-chemistry.org These methods offer the advantages of operational simplicity, mild reaction conditions, and a broad tolerance for various functional groups. organic-chemistry.org
A key aspect of sustainable synthesis is the replacement of conventional volatile organic compounds with greener alternatives. The choice of solvent can significantly impact the environmental footprint of a chemical process.
Cyclopentyl Methyl Ether (CPME) is gaining recognition as an eco-friendly solvent alternative to traditional ethers like tetrahydrofuran (B95107) (THF) and dioxane. wikipedia.org Its favorable properties include a high boiling point, low peroxide formation, and stability under both acidic and basic conditions. wikipedia.org CPME is considered to have a low environmental impact and has been successfully employed in a variety of organic reactions, including those involving organometallic reagents and catalysis. nih.govbohrium.com Its hydrophobic nature and the formation of an azeotrope with water facilitate its recovery and reuse, further enhancing its green credentials. wikipedia.org
Table 1: Physicochemical Properties of Cyclopentyl Methyl Ether (CPME)
| Property | Value | Reference |
| Boiling Point | 106 °C | wikipedia.org |
| Melting Point | -140 °C | wikipedia.org |
| Density | 0.8630 g/cm³ (20 °C) | wikipedia.org |
| Solubility in Water | 0.011 g/g | wikipedia.org |
| Azeotrope with Water | 83.7% CPME / 16.3% water (at 83 °C) | wikipedia.org |
Table 2: Comparison of 2-Methyltetrahydrofuran (B130290) (2-MeTHF) and Tetrahydrofuran (THF)
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) | Reference |
| Boiling Point | 80.2 °C | 66 °C | wikipedia.org |
| Miscibility with Water | Limited | Miscible | wikipedia.org |
| Source | Renewable (from furfural) | Petroleum-based | nih.gov |
| Stability | More stable, less prone to peroxide formation | Less stable, readily forms peroxides | nih.gov |
Eucalyptol (B1671775), the primary component of eucalyptus oil, is emerging as a novel, bio-based green solvent. mdpi.comrsc.org This bicyclic ether is immiscible with water, has low toxicity, and is considered a safe chemical. researchgate.net Research has demonstrated its potential as a solvent in various organic reactions, including coupling reactions for the synthesis of nitrogen-containing heterocycles. mdpi.comsemanticscholar.org The use of eucalyptol aligns with the principles of green chemistry by utilizing a renewable resource and offering a safer alternative to conventional solvents. rsc.org Although its application in Sonogashira coupling reactions with certain nitrogen-containing starting materials has shown limitations, it has also enabled improved yields and copper-free conditions in other cases. rsc.org
Scope and Limitations of Metal-Free Click Chemistry
Metal-free click chemistry, a bioorthogonal reaction, offers an alternative to the classic copper-catalyzed azide-alkyne cycloaddition, thereby avoiding the issue of cellular toxicity associated with copper catalysts. sigmaaldrich.com This approach is particularly valuable for in vivo applications. sigmaaldrich.com The reaction is driven by the ring-strain of cyclooctyne derivatives, which react rapidly and selectively with azides at ambient temperatures to form triazoles. sigmaaldrich.com
In the context of synthesizing derivatives of this compound, metal-free click chemistry has been explored. nih.gov The commercially available this compound can be converted to its corresponding azide and subsequently reacted with various strained alkynes. One study demonstrated the synthesis of novel triazole derivatives of this indazole in moderate to good yields using toluene (B28343) as the solvent. nih.gov
However, the scope and yield of this method can be limited by the choice of solvent. For instance, attempts to utilize greener solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), and eucalyptol for the synthesis of a brominated derivative precursor for click chemistry resulted in only average yields. nih.gov The yield of the brominated derivative in toluene was already modest (48%), and the yields in 2-MeTHF and eucalyptol were not significantly different, indicating a limitation in improving the efficiency of this step with these alternative solvents. nih.gov
| Solvent | Yield (%) |
|---|---|
| Toluene | 48 |
| CPME | Average |
| 2-MeTHF | Average |
| Eucalyptol | Average |
Buchwald-Hartwig Coupling Strategies and Limitations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is fundamental in the synthesis of pharmaceuticals. wikipedia.org This reaction has largely superseded harsher, traditional methods for creating aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
This strategy has been applied to functionalize brominated derivatives of this compound. nih.gov The reaction typically involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent are all critical parameters that need to be optimized for a successful transformation. researchgate.net
Strategies:
Catalyst and Ligand Choice: The evolution of Buchwald-Hartwig amination has led to several generations of catalyst systems. While early systems used simple phosphine ligands like P(o-tolyl)₃, later generations employ more sterically hindered and electron-rich ligands such as Xantphos, which can improve reaction efficiency and scope. wikipedia.orgresearchgate.net
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, although this may lead to lower reaction rates. libretexts.orgresearchgate.net
Ammonia (B1221849) Surrogates: The direct coupling of ammonia can be challenging. Therefore, ammonia equivalents like benzophenone (B1666685) imine are often used, followed by hydrolysis to yield the primary aniline. wikipedia.orgnih.gov
Limitations:
Catalyst Poisoning: Certain functional groups, such as azo compounds, can act as catalyst poisons, inhibiting the reaction. libretexts.org
Substrate Reactivity: While the reaction is generally broad in scope, challenges can arise. For example, aryl iodides can sometimes have an inhibitory effect on the catalyst. wuxiapptec.com The general reactivity order for aryl halides is often Ar-Br > Ar-Cl > Ar-I. wuxiapptec.com
Steric Hindrance: Significant steric hindrance on either the aryl halide or the amine can impede the reaction. wuxiapptec.com
Base-Sensitive Functional Groups: The presence of functional groups like esters and nitro groups can be incompatible with strong bases like KOtBu. libretexts.org
In a study involving the functionalization of a brominated precursor derived from this compound, Buchwald-Hartwig amination was successfully performed using aniline. nih.gov The optimization of this reaction relied on a previously established catalytic system, base, and temperature, with toluene serving as the reference solvent. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions in Indazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. mdpi.com This reaction has become a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. nih.gov
The Suzuki-Miyaura reaction is extensively used for the functionalization of the indazole core at various positions. nih.govnih.govrsc.orgrsc.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the indazole scaffold.
Key aspects of Suzuki-Miyaura reactions in indazole synthesis:
Substrates: Bromo- or iodo-substituted indazoles are common starting materials. nih.govnih.gov The reaction is tolerant of various substituents on the indazole ring, including alkyl, acyl, and carbomethoxy groups. nih.gov Both N-1 and N-2 substituted indazoles, as well as NH-free indazoles, can serve as suitable substrates. nih.govrsc.org
Coupling Partners: A diverse array of aryl- and heteroarylboronic acids or their esters can be used as coupling partners. nih.govnih.govrsc.org This allows for the synthesis of a wide library of functionalized indazoles.
Catalytic System: A palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, is typically employed in the presence of a base like K₂CO₃ or Cs₂CO₃. nih.govnih.govrsc.org
Reaction Conditions: The reactions are often carried out in solvents like dimethoxyethane (DME) or dioxane, sometimes with the addition of water. nih.govrsc.org Microwave heating has been shown to accelerate the reaction. nih.gov
For example, the Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid proceeds in good yields. nih.gov Similarly, C-7 arylated 4-substituted 1H-indazoles have been synthesized via a Suzuki-Miyaura reaction of the corresponding 7-bromoindazoles. rsc.org The reaction has also been used to prepare 3-aryl-indazoles from 3-iodo-N-Boc-indazoles. nih.gov A study on the synthesis of indazole derivatives for anti-cancer applications utilized Suzuki coupling to introduce various aryl and heteroaryl groups at the 3- and 6-positions of the indazole ring. rsc.org
| Indazole Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Pyrrol-2-yl)-indazoles | nih.gov |
| 5-Bromoindazoles | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(Thiophen-2-yl)-indazoles | nih.gov |
| 3-Iodo-N-Boc-5-methoxyindazole | Arylboronic acids | Pd(PPh₃)₄ / Aq. base | 3-Aryl-5-methoxyindazoles | nih.gov |
| 7-Bromo-4-substituted-1H-indazoles | Arylboronic acids | Palladium-mediated | 7-Aryl-4-substituted-1H-indazoles | rsc.org |
| 6-Bromo-3-iodo-1H-indazole derivatives | Boronic acid pinacol (B44631) esters | Suzuki coupling | 3,6-Disubstituted indazoles | rsc.org |
One-Pot Synthetic Approaches
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of indazole derivatives.
One such approach involves the reaction of readily available 1,1-dialkylhydrazones with o-(trimethylsilyl)aryl triflates, which act as aryne precursors. nih.gov This method provides a direct, one-step route to 1-alkyl-1H-indazoles in high yields through either an NCS-chlorination/aryne annulation or an Ac₂O-acylation/deprotection/aromatization protocol. nih.gov
Another efficient one-pot, two-step procedure utilizes microwave heating for the synthesis of 1-aryl-1H-indazoles. researchgate.net In the first step, 2-halobenzaldehydes or 2-haloacetophenones react with phenylhydrazines to quantitatively form arylhydrazones. These intermediates are then subjected to an intramolecular CuI/diamine-catalyzed N-arylation in the same pot to yield the desired 1-aryl-1H-indazoles in good to excellent yields. researchgate.net
Furthermore, transition-metal-catalyzed C–H activation/annulation strategies have emerged as powerful tools for the one-pot construction of functionalized indazoles. nih.gov For example, a Rh(III)-catalyzed reaction of azobenzenes with alkenes can produce indazole derivatives through a sequence of C-H activation, cyclization, and aromatization. nih.gov These methods provide atom-economical routes to complex indazole structures.
Regioselective Synthesis of N-Substituted Indazole Derivatives
The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be substituted, leading to the formation of regioisomers. The biological activity of N-substituted indazoles can differ significantly between the N1 and N2 isomers. Therefore, the development of regioselective synthetic methods to access either isomer selectively is of paramount importance in medicinal chemistry. beilstein-journals.orgbeilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products, with the ratio depending on various factors. beilstein-journals.orgnih.gov
N1- versus N2- Alkylation Selectivity
The regiochemical outcome of the N-alkylation of indazoles is a complex interplay of electronic and steric factors of the indazole substrate, as well as the reaction conditions employed. nih.govresearchgate.net The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. beilstein-journals.org This inherent stability often favors the formation of the N1-substituted product under thermodynamic control. d-nb.info Conversely, the N2-substituted product is often favored under kinetic control. researchgate.net
Influence of Reaction Conditions on Regioselectivity
The choice of base, solvent, and alkylating agent can profoundly influence the N1/N2 regioselectivity of indazole alkylation. nih.gov
Base and Solvent Effects: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a promising system for achieving high N1-selectivity, particularly for indazoles with C-3 substituents like carboxymethyl, tert-butyl, COMe, and carboxamide groups, where >99% N1-regioselectivity was observed. beilstein-journals.orgresearchgate.net This high N1-selectivity is postulated to arise from the coordination of the Na⁺ cation with the indazole N2-atom and an electron-rich atom in the C-3 substituent. beilstein-journals.orgnih.gov In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can also favor N1-alkylation, and in some cases, provides improved regioselectivity compared to NaH/THF, especially for unsubstituted and certain C-3 substituted indazoles. d-nb.info
Substituent Effects: The nature and position of substituents on the indazole ring have a significant impact. Electron-withdrawing groups at the C-7 position, such as NO₂ or CO₂Me, can direct the alkylation to the N2 position with excellent selectivity (≥96%). beilstein-journals.orgnih.gov Steric hindrance at the C-3 position generally increases the proportion of the N1-isomer. d-nb.info
Mitsunobu Conditions: N-alkylation of indazole under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) shows a strong preference for the formation of the N2-regioisomer. nih.govd-nb.info
Acid Catalysis: Under mild acidic conditions, regioselective alkylation at the N2 position is often observed. researchgate.net For instance, the use of trifluoromethanesulfonic acid can promote selective N2-alkylation with alkyl 2,2,2-trichloroacetimidates. researchgate.netwuxibiology.com
| Indazole Substrate | Reaction Conditions | Major Isomer | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| C-3 Carbonyl Substituted Indazoles | NaH, n-pentyl bromide, THF | N1 | >99:1 | beilstein-journals.orgresearchgate.net |
| 7-CO₂Me Indazole | NaH, n-pentyl bromide, THF | N2 | 4:96 | beilstein-journals.orgnih.gov |
| Unsubstituted Indazole | Cs₂CO₃, n-pentyl bromide, DMF | N1 | 4.5:1 | d-nb.info |
| Unsubstituted Indazole | Mitsunobu (DEAD, PPh₃, alcohol) | N2 | 1:2.5 | nih.govd-nb.info |
| Various 1H-Indazoles | Alkyl 2,2,2-trichloroacetimidate, TfOH | N2 | Highly selective for N2 | researchgate.netwuxibiology.com |
Role of Cesium in N1-Substitution
Regioselective N-alkylation of the indazole ring is a significant challenge, as reactions often yield a mixture of N1 and N2 substituted isomers. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Early investigations into N-alkylation using bases like sodium hydride often resulted in poor selectivity. googleapis.com However, the use of cesium carbonate (Cs₂CO₃), particularly in dimethylformamide (DMF), has been shown to significantly improve the regioselectivity in favor of the N1 isomer for a variety of substituted indazoles. nih.gov
The enhanced N1 selectivity with cesium is attributed to several factors. It is believed that the large cesium cation can chelate with the indazole nitrogen atoms and a nearby functional group, sterically hindering the approach of the alkylating agent to the N2 position. This interaction promotes the formation of the thermodynamically more stable N1-substituted product. nih.gov This method has proven effective for a range of indazole cores and N-alkylating reagents, providing a more controlled and efficient route to the desired N1 regioisomers. nih.govrsc.org
Table 1: Effect of Base on Indazole N-Alkylation Regioselectivity
| Base | Solvent | Temperature | N1:N2 Ratio | Reference |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | Room Temp. | Improved N1 selectivity | nih.gov |
Synthesis of Specific Isomers (e.g., Methyl 1H-indazole-7-carboxylate)
The synthesis of specific indazole isomers, such as Methyl 1H-indazole-7-carboxylate, typically involves constructing the bicyclic indazole core from appropriately substituted benzene (B151609) precursors. researchgate.net A common strategy begins with a substituted toluene or benzoic acid derivative, which undergoes a series of reactions including nitration, oxidation, and reduction, followed by a cyclization step to form the pyrazole (B372694) ring fused to the benzene ring.
For instance, a plausible route to Methyl 1H-indazole-7-carboxylate could start from 2-methyl-3-nitrobenzoic acid. The synthesis would proceed through the following key steps:
Esterification: The carboxylic acid is converted to its methyl ester.
Diazotization and Cyclization: The nitro group is reduced to an amine, which is then diazotized. Intramolecular cyclization of the resulting diazonium salt yields the indazole ring system.
Alternative strategies might involve palladium-catalyzed reactions or reductive cyclization of specific precursors to achieve the desired indazole core. nih.govresearchgate.net The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the indazole ring.
Derivatization Strategies of this compound
The presence of three distinct functional groups—the 6-amino group, the 7-carboxylate ester, and the reactive N1 and C3 positions of the indazole ring—makes this compound a versatile template for chemical modification.
Formation of 1,2,3-Triazole Derivatives
The 1,2,3-triazole moiety is a valuable pharmacophore in drug discovery. nih.govnih.gov The 6-amino group of this compound can be readily converted into a 1,2,3-triazole ring through a multi-step sequence.
Diazotization: The primary amino group is first converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium.
Azide Formation: The diazonium salt is then treated with sodium azide to yield the corresponding 6-azido-1H-indazole intermediate.
Cycloaddition: The final step involves a Huisgen 1,3-dipolar cycloaddition between the azide intermediate and a suitable alkyne. This reaction, often performed under copper(I) catalysis (a "click" reaction), is highly efficient and regioselective, leading to the formation of a 1,4-disubstituted 1,2,3-triazole ring. frontiersin.org
This strategy allows for the introduction of a wide variety of substituents onto the indazole core via the choice of the alkyne coupling partner. nih.govbeilstein-journals.org
Functionalization with Propargyl Derivatives
The introduction of a propargyl group (a three-carbon chain with a terminal alkyne) provides a chemical handle for further modifications, most notably for engaging in click chemistry to form triazoles. Functionalization with a propargyl derivative can occur at two primary sites: the N1 position of the indazole ring or the 6-amino group.
N1-Propargylation: Using conditions similar to those for N1-alkylation (e.g., propargyl bromide with a base like Cs₂CO₃ in DMF), the propargyl group can be selectively introduced at the N1 position. nih.gov
N6-Propargylation: The 6-amino group can also be alkylated with propargyl bromide, although care must be taken to control the degree of substitution and to avoid competing N1-alkylation.
The resulting terminal alkyne on the propargylated indazole is then available for cycloaddition reactions as described in the previous section.
Introduction of Bromo-substituents
Bromination is a key transformation for introducing a versatile functional group that can be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecules. rsc.org The introduction of a bromo-substituent onto the this compound ring would proceed via electrophilic aromatic substitution.
The position of bromination is directed by the existing substituents. The amino group at C6 is a strong activating group, while the fused pyrazole ring and the ester at C7 are deactivating. Therefore, bromination is expected to occur at positions ortho or para to the amino group, such as the C5 or potentially the C4 position. The C3 position is also a common site for halogenation on the indazole ring. rsc.org Reagents such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent can be employed to achieve this transformation. researchgate.net The resulting bromo-indazole is a valuable intermediate for further diversification. chemimpex.com
Synthesis of Carboxamide Derivatives
Carboxamides are prevalent in pharmaceuticals, and converting the methyl ester of the parent compound into an amide is a common derivatization strategy. nih.govnih.gov This transformation is typically a two-step process:
Saponification: The methyl ester at the C7 position is first hydrolyzed to the corresponding carboxylic acid. This is usually achieved by treatment with a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or THF. googleapis.com
Amide Coupling: The resulting 6-amino-1H-indazole-7-carboxylic acid is then coupled with a desired primary or secondary amine. This reaction requires an activating agent or coupling reagent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of the amide bond. nih.govresearchgate.net
This method allows for the synthesis of a large library of carboxamide derivatives by varying the amine component used in the coupling reaction. nih.govunina.it
Table 2: Summary of Derivatization Strategies
| Section | Functional Group Targeted | Key Reagents | Resulting Moiety |
|---|---|---|---|
| 2.3.1 | 6-Amino | 1. NaNO₂/H⁺2. NaN₃3. Alkyne, Cu(I) | 1,2,3-Triazole |
| 2.3.2 | N1-H or 6-Amino | Propargyl bromide, Base | Terminal Alkyne |
| 2.3.3 | Indazole Ring (C-H) | NBS or Br₂ | Bromo-substituent |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 6-amino-1H-indazole-7-carboxylate, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to identify the chemical environment of the hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, the indazole NH proton, and the methyl ester protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The expected signals for this compound would include a singlet for the methyl ester protons, distinct signals for the aromatic protons on the indazole ring system, a broad signal for the amine (NH2) protons, and a signal for the NH proton of the indazole ring. The specific chemical shifts and coupling constants provide definitive structural confirmation.
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Indazole-NH | ~10-13 | Broad Singlet | 1H |
| Aromatic-H | ~6.5-8.0 | Multiplet/Doublet | 2H |
| Amine-NH₂ | ~4.5-6.0 | Broad Singlet | 2H |
| Methyl Ester-CH₃ | ~3.8 | Singlet | 3H |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the number and types of carbon atoms (e.g., aromatic, carbonyl, aliphatic).
The spectrum would be expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons of the indazole ring, and the methyl carbon of the ester.
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~165-175 |
| Aromatic Carbons | ~100-150 |
| Methyl Carbon (O-CH₃) | ~50-60 |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. |
While not always standard for basic characterization, multinuclear NMR techniques, such as ¹⁵N NMR, can be employed for more in-depth structural analysis, particularly for distinguishing between N-substituted isomers. For indazole derivatives, the chemical shifts of the nitrogen atoms can definitively establish the position of substituents on the pyrazole (B372694) ring, thus confirming the 1H-indazole tautomer.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) offers a highly accurate determination of the molecular mass, allowing for the calculation of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or verifying the purity of a commercial sample. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Expected HRMS Data:
Molecular Formula: C₉H₉N₃O₂
Calculated Molecular Weight: 191.0695 g/mol
Observed m/z: [M+H]⁺ or other adducts corresponding to the exact mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.
Key expected vibrational frequencies include:
N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amine (NH₂) and indazole (NH) groups.
C=O stretching: A strong absorption band around 1680-1730 cm⁻¹ characteristic of the ester carbonyl group.
C=C and C=N stretching: Absorptions in the 1400-1650 cm⁻¹ region, indicative of the aromatic indazole ring system.
C-O stretching: A band in the 1000-1300 cm⁻¹ range corresponding to the ester C-O bond.
N-H bending: A band around 1550-1650 cm⁻¹.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions involving this compound. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used to identify the product and assess its purity. For instance, in synthetic procedures involving this compound, TLC analysis is performed on silica (B1680970) gel plates and the spots are visualized under UV irradiation. nih.gov
Crystallography for Structural Elucidation
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction study for this compound has not been publicly reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers detailed insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
While crystallographic studies are crucial for the complete structural characterization of a compound, no such data is currently available in the refereed scientific literature for this compound. Therefore, the detailed research findings and data tables that would typically be presented in this section cannot be provided. Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters remains undetermined.
Computational Chemistry and Theoretical Studies on Reactivity and Mechanism
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indazole derivatives. researchgate.net By calculating the electron density of a system, DFT allows for the accurate prediction of molecular geometries, reaction energies, and various reactivity descriptors. These calculations are crucial for understanding the nuanced chemical behavior of substituted indazoles.
DFT calculations are frequently employed to elucidate the plausible mechanisms of reactions involving indazole scaffolds. For instance, theoretical studies have been used to map out the intricate steps of metal-catalyzed cross-coupling reactions or cyclization cascades that form fused heterocyclic systems. nih.gov By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states and intermediates. This allows for the determination of the most energetically favorable mechanism. For example, in reactions involving ambident nucleophilic sites, such as the N1 and N2 atoms of the indazole ring, DFT can help predict which site is more likely to participate in a given transformation under specific catalytic conditions. marquette.edu Mechanistic studies on related heterocyclic systems have demonstrated that factors like the nature of the catalyst, the solvent, and the electronic character of the substituents can significantly influence the reaction pathway, all of which can be modeled using DFT. nih.gov
A significant challenge in the functionalization of indazoles is controlling the regioselectivity, particularly in reactions like N-alkylation where substitution can occur at either the N1 or N2 position. DFT calculations are invaluable for predicting and rationalizing the observed regiochemical outcomes. By calculating the ground-state energies of the possible N1 and N2 substituted isomers, their relative thermodynamic stabilities can be compared. researchgate.net
Studies on various indazole derivatives have shown that the regioselectivity is a delicate balance of electronic and steric factors. researchgate.net For example, the presence of substituents on the indazole core can influence the electron density at the N1 and N2 positions, thereby directing incoming electrophiles. DFT calculations suggest that in many cases, N1-substituted products are thermodynamically more stable, while N2-substituted products may be formed as the kinetic products under certain conditions. researchgate.net This theoretical insight is critical for designing reactions that yield a single, desired regioisomer.
The electronic properties of a molecule are fundamental to its reactivity. DFT provides a robust framework for calculating various electronic descriptors that help in understanding and predicting the chemical behavior of Methyl 6-amino-1H-indazole-7-carboxylate and its derivatives.
The partial charges on the N1 and N2 atoms of the indazole ring are key indicators of their nucleophilicity. DFT calculations, often using population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, can quantify these charges. acs.org In general, the nitrogen atom with a more negative partial charge is expected to be a more reactive site for electrophilic attack. The distribution of charges is influenced by the substituents on the indazole ring. For instance, electron-donating groups like the amino group at the C6 position are expected to increase the electron density and the negative partial charges on the ring nitrogens, enhancing their nucleophilicity compared to unsubstituted indazole.
| Atom | Mulliken Partial Charge (a.u.) |
| N1 | -0.15 |
| N2 | -0.25 |
This interactive table demonstrates how DFT can quantify the electronic environment of the nitrogen atoms, with N2 often showing a more negative charge, suggesting it could be a more favorable site for certain electrophilic interactions.
Fukui functions are conceptual DFT descriptors that identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. scispace.comresearchgate.net The condensed Fukui function (fk) at a specific atomic site 'k' indicates the change in electron density at that site upon the addition or removal of an electron. researchgate.net
fk+ : Measures reactivity towards a nucleophilic attack (the site most likely to accept an electron).
fk- : Measures reactivity towards an electrophilic attack (the site most likely to donate an electron).
For an aminoindazole derivative, calculating Fukui indices helps to pinpoint the atoms most susceptible to reaction. For electrophilic attack, the sites with the highest fk- values, often the nitrogen atoms and certain carbon atoms in the benzene (B151609) ring activated by the amino group, are the most probable reaction centers. This analysis provides a more nuanced view of local reactivity than partial charges alone. researchgate.net
Table 2: Representative Fukui Indices for Selected Atoms in an Aminoindazole Structure (Note: This table is a representative example to illustrate the concept.)
| Atom Site | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
| N1 | 0.08 | 0.15 |
| N2 | 0.12 | 0.18 |
| C3 | 0.05 | 0.10 |
| C6 (amino) | 0.02 | 0.25 |
This interactive table shows how Fukui functions can distinguish the reactivity of different sites. The higher fk- value on the C6-amino group suggests it is a primary site for electrophilic attack, followed by the N2 atom.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The distribution of these orbitals shows the regions of the molecule where these electronic activities are most pronounced.
In amino-substituted indazoles, the HOMO is typically distributed over the benzene ring and the amino group, indicating that this is the primary electron-donating region. The LUMO is often located over the pyrazole (B372694) part of the indazole system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A small energy gap implies that the molecule is more polarizable and requires less energy to become excited, suggesting higher reactivity. DFT calculations for various indazole derivatives have been used to determine these energy gaps, correlating them with observed chemical behavior and biological activity. researchgate.netresearchgate.net
Table 3: Illustrative Frontier Orbital Energies for an Aminoindazole Derivative (Note: This table provides an example of typical values.)
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
This interactive table presents the key outputs of an FMO analysis. The energy gap provides a quantitative measure of the molecule's stability and reactivity.
Theoretical Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. epstem.net By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands, confirming the molecular structure and providing insight into its bonding characteristics.
For a molecule like this compound, key vibrational modes would include the N-H stretching of the indazole ring and the amino group, C=O stretching of the carboxylate group, and various C-N, C-C, and C-H stretching and bending vibrations within the bicyclic aromatic system. DFT calculations, often performed with a basis set such as 6-31G* or higher, can predict these frequencies. epstem.net There is generally a good agreement between calculated and experimentally observed frequencies, though calculated values are often scaled to correct for anharmonicity and basis set limitations. epstem.net
For example, a DFT study on related indazole derivatives successfully assigned the N–H stretching vibration and the C=O stretching vibration from the carboxamide group. nih.gov The analysis provides a detailed picture of the molecule's dynamic behavior at the atomic level.
Table 1: Representative Theoretical Vibrational Frequencies for Indazole-Related Functional Groups Note: This table presents typical frequency ranges for the key functional groups found in the target molecule, as predicted by DFT calculations on analogous compounds. Specific values for this compound would require a dedicated calculation.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| N-H Stretch | Indazole NH / Amino NH₂ | 3300 - 3500 |
| C-H Stretch | Aromatic CH | 3000 - 3100 |
| C=O Stretch | Methyl Ester | 1650 - 1750 |
| C=N Stretch | Indazole Ring | 1500 - 1600 |
| C-N Stretch | Amino Group / Indazole Ring | 1250 - 1350 |
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals within a molecule. aimspress.com This analysis is crucial for understanding intramolecular charge transfer (ICT), hyperconjugation, and the nature of chemical bonds. researchgate.net The strength of these donor-acceptor interactions is quantified by the second-order perturbation stabilization energy, E(2). aimspress.com
Table 2: Examples of Key NBO Donor-Acceptor Interactions in Substituted Aromatic Systems Note: This table illustrates the type of charge-transfer interactions and stabilization energies (E(2)) that would be investigated for the target molecule, based on findings from similar heterocyclic systems.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N (Amino) | π* (C-C) (Aromatic Ring) | High | Resonance, electron donation from amino group |
| LP (1) N (Indazole) | π* (C=N) (Indazole Ring) | Moderate | Intramolecular charge delocalization |
| π (C=C) (Aromatic Ring) | π* (C=O) (Carboxylate) | Moderate | Conjugation with withdrawing group |
| LP (2) O (Ester) | σ* (C-O) (Ester) | Low | Hyperconjugation |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a fundamental tool in drug discovery for predicting the binding mode and affinity of a small molecule inhibitor within the active site of a target protein. researchgate.net Indazole derivatives are known to act as inhibitors for a variety of protein kinases, making docking studies particularly relevant. rsc.org
For this compound, docking studies would involve placing the molecule into the binding pocket of a relevant protein target. The process uses scoring functions to rank different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, ultimately predicting the most stable ligand-protein complex. nih.govderpharmachemica.com
Docking simulations provide detailed predictions of the non-covalent interactions between a ligand and the amino acid residues of a protein's active site. For indazole-based inhibitors, several key interactions are commonly observed:
Hydrogen Bonds: The N-H group of the indazole ring is a classic hydrogen bond donor. The amino group (-NH₂) is also a potent hydrogen bond donor, while the carbonyl oxygen of the methyl ester is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with residues like glutamic acid, aspartic acid, lysine, or the peptide backbone of the protein. nih.govtue.nl
Hydrophobic Interactions: The bicyclic aromatic core of the indazole ring engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket. researchgate.net
Ionic Interactions: Depending on the pH and the specific residues in the active site, the amino group could potentially be protonated and form salt bridges with acidic residues like aspartate or glutamate.
A study on arylsulphonyl indazole derivatives targeting the VEGFR2 kinase found that ligands formed significant hydrogen bonds with residues Thr916 and Glu917, and hydrophobic interactions with Phe918. nih.gov
Table 3: Predicted Ligand-Protein Interactions for a Representative Indazole-Based Inhibitor Note: This table is based on a docking study of a substituted indazole derivative into a protein kinase active site, illustrating the types of interactions that would be analyzed for the target compound.
| Ligand Functional Group | Interacting Amino Acid Residue | Type of Interaction |
| Indazole N-H | Glu885 (Backbone C=O) | Hydrogen Bond |
| Indazole Ring System | Phe918 | π-π Stacking |
| Amino Group (-NH₂) | Asp1046 | Hydrogen Bond / Ionic |
| Methyl Ester C=O | Lys868 | Hydrogen Bond |
The primary output of a molecular docking simulation is a quantitative assessment of the binding interaction, typically expressed as a binding affinity or docking score. researchgate.net This value, usually given in kcal/mol, estimates the free energy of binding (ΔG_bind). A more negative value indicates a stronger, more favorable interaction between the ligand and the protein. derpharmachemica.com
Different docking programs use various scoring functions, but they all aim to correlate the predicted pose with a favorable binding energy. jocpr.com In studies of novel indazole derivatives as potential anti-breast cancer agents, compounds were identified with binding affinities ranging from -7.7 to -8.0 kcal/mol against the aromatase enzyme. derpharmachemica.com Another study on indazole derivatives targeting VEGFR2 reported binding affinities around -10 kcal/mol. researchgate.net The specific binding affinity of this compound would depend on the chosen protein target and the precise fit of the molecule within its active site.
Table 4: Example Binding Affinity Scores for Indazole Derivatives Against a Protein Target Note: Data is compiled from literature on various indazole derivatives to show a typical range of results from docking studies.
| Compound ID | Protein Target | Binding Affinity (kcal/mol) |
| Indazole Derivative 5f | Aromatase | -8.0 |
| Indazole Derivative 5g | Aromatase | -7.7 |
| Arylsulphonyl Indazole 5 | VEGFR2 Kinase | -10.5 |
| Arylsulphonyl Indazole 6 | VEGFR2 Kinase | -10.4 |
Study of Intermolecular Interactions
In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. mdpi.com Understanding these interactions is crucial for predicting crystal packing, solubility, and other material properties. For this compound, the primary intermolecular forces would be hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of multiple hydrogen bond donors (the indazole N-H and the amino -NH₂) and acceptors (the pyrazole N2 nitrogen and the two oxygens of the ester group) allows for the formation of extensive hydrogen-bonding networks. Molecules can form dimers or extended chains through interactions like N-H···N and N-H···O.
π-π Stacking: The planar, aromatic indazole ring system can stack with adjacent molecules, contributing to the stability of the crystal structure through dispersion forces.
Analysis of Tautomerism and its Implications
Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism. researchgate.net The two most common forms are the 1H-indazole and the 2H-indazole tautomers.
For most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net Computational studies using DFT or other quantum chemical methods can accurately predict the relative energies of these tautomers in the gas phase or in solution. nih.govnih.gov The position and electronic nature of substituents on the benzene ring can influence the tautomeric equilibrium. For this compound, the 1H tautomer is expected to be the predominant form. This is significant because the tautomeric form dictates the molecule's shape, electronic properties, and its ability to act as a hydrogen bond donor, which in turn affects its biological activity and interactions with protein targets. nih.gov
Table 5: Theoretical Relative Energies of Indazole Tautomers Note: This table shows representative energy differences between the 1H and 2H tautomers of indazole, as calculated by quantum chemical methods. The 1H form is consistently found to be the more stable isomer.
| Tautomer | Calculation Method | Relative Energy (kcal/mol) |
| 1H-Indazole | B3LYP/6-31G | 0.00 (Reference) |
| 2H-Indazole | B3LYP/6-31G | +4.5 to +5.5 |
Applications in Medicinal Chemistry and Biological Activity Research
Broad Spectrum of Pharmacological Activities of Indazole Derivatives
Precursor in the Synthesis of Anti-inflammatory Agents
The indazole nucleus is a core component of various compounds exhibiting anti-inflammatory properties. Although direct studies on the anti-inflammatory activity of Methyl 6-amino-1H-indazole-7-carboxylate are scarce, its role as a precursor is noted in synthetic chemistry. Researchers utilize its reactive amino and carboxylate groups to construct more elaborate molecules designed to target key pathways in inflammation. The structural framework of this compound provides a valuable starting point for the generation of libraries of indazole derivatives, which are then screened for potential anti-inflammatory effects.
Role in the Development of Antimicrobial and Antiparasitic Compounds
A Building Block for Antiviral Candidates, Including Anti-HIV Research
In the quest for new antiviral therapies, particularly against HIV, heterocyclic compounds play a crucial role. This compound serves as an important intermediate in the synthesis of complex molecules that are investigated for their potential to inhibit viral replication. The strategic placement of its functional groups allows for the construction of compounds that can be tailored to interact with viral enzymes or proteins. The development of novel indazole-based compounds from this starting material is an active area of research, though specific antiviral data for this compound has not been reported.
Synthetic Utility in Exploring Anti-arrhythmic and Vasorelaxant Activities
Indazole derivatives have been explored for their cardiovascular effects, including anti-arrhythmic and vasorelaxant activities. This compound provides a foundational structure for the synthesis of compounds aimed at modulating cardiovascular function. By chemically modifying this precursor, scientists can generate a range of molecules to be tested for their efficacy in these areas. The inherent chemical properties of the indazole core are often exploited to design compounds with specific pharmacological profiles.
A Starting Point for Investigating Neurodegenerative Disease Treatments
The potential of indazole-containing molecules in the context of neurodegenerative diseases is an emerging field of interest. As a readily available synthetic intermediate, this compound is a valuable tool for medicinal chemists creating novel compounds for screening against targets implicated in neurodegeneration. The ability to functionalize this molecule at multiple positions allows for the systematic exploration of structure-activity relationships in the pursuit of new therapeutic leads.
Use in the Synthesis of Compounds with Potential Contraceptive Activities
Research into non-hormonal contraceptives has led to the exploration of a wide variety of chemical scaffolds, including indazoles. This compound can be employed as a starting material to generate derivatives for screening in assays relevant to contraceptive activity. Its chemical tractability makes it a useful component in the initial stages of drug discovery programs in this therapeutic area.
Application in the Development of Potential Osteoporosis Treatments
The structural motif of indazole has also been investigated for its potential in the treatment of bone-related disorders such as osteoporosis. The synthesis of novel compounds for this purpose can begin with versatile building blocks like this compound. Its chemical structure allows for the introduction of functionalities that may interact with biological targets involved in bone metabolism, providing a pathway to new potential treatments.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies involve systematically modifying the indazole scaffold and analyzing the resulting changes in potency and selectivity. The goal is to identify key structural features, known as pharmacophores, that are essential for the desired therapeutic effect.
Analysis of various synthesized indazole derivatives has shown that the substituent groups at different positions on the 1H-indazole scaffold play a crucial role in their biological inhibition capabilities. nih.gov For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the interactions of the 1H-indazole motif with the heme's ferrous ion and specific hydrophobic pockets are critical for activity, establishing the 1H-indazole structure as a key pharmacophore. nih.gov Similarly, SAR studies on indazole-3-carboxamides identified that the specific regiochemistry of the amide linker is a critical determinant for inhibiting calcium influx via the calcium-release activated calcium (CRAC) channel. nih.gov This highlights the sensitivity of biological targets to the precise three-dimensional arrangement of functional groups on the indazole core.
Impact of Substituent Groups on Biological Activity
The nature and position of substituent groups on the 6-aminoindazole core have a dramatic impact on biological activity. Research into a series of 6-substituted aminoindazole derivatives designed as potential anticancer agents revealed significant variations in cytotoxicity based on the attached chemical moieties. nih.gov
For example, N-aromatic substitution at the 6-amino position led to considerable cytotoxicity against A549 and SNU-638 cancer cell lines, with IC₅₀ values ranging from 0.7 to 10 μM. nih.gov The specific substitutions dictated the level of potency. Replacing a benzyl (B1604629) group with a 3-pyridylmethyl or a fluorobenzyl group increased the toxic potency by 2.7 to 18.8-fold. nih.gov The presence and position of a fluorine atom on the benzyl ring were particularly influential; a 4-fluorobenzyl substitution resulted in a compound with potent anti-proliferative activity (IC₅₀ = 0.4 ± 0.3 μM in HCT116 cells). nih.govrsc.org However, moving the fluoro group from the para (4-position) to the meta (3-position) caused a 5.5-fold decrease in activity, underscoring the importance of substituent placement. nih.gov
| Compound Modification | Target/Cell Line | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|---|
| N-Aromatic Substitution (General) | A549, SNU-638 Cancer Cells | 0.7 to 10 μM | Cytotoxicity varies significantly with different aromatic groups. nih.gov |
| N-(4-fluorobenzyl) substitution | HCT116 Colorectal Cancer Cells | 0.4 ± 0.3 μM | The 4-fluoro group is critical for high anti-proliferative potency. nih.gov |
| N-(3-fluorobenzyl) substitution | HCT116 Colorectal Cancer Cells | ~2.2 μM (5.5x activity drop) | Changing the fluoro position from para to meta significantly reduces activity. nih.gov |
| 2,6-difluoro-3-methoxyphenyl residue | FGFR1, FGFR2 Kinases | <4.1 nM, 2.0±0.8 nM | Specific di-fluoro substitution pattern leads to potent FGFR inhibition. nih.gov |
In studies targeting Fibroblast Growth Factor Receptors (FGFR), the introduction of fluorine substituents was also a key strategy. One derivative containing a 2,6-difluoro-3-methoxyphenyl group demonstrated the most potent activity against FGFR1 and FGFR2. nih.gov These findings collectively illustrate that small modifications, such as the addition or repositioning of a halogen atom, can lead to substantial changes in biological efficacy.
Optimization of the Indazole Scaffold for Enhanced Potency
Optimizing the indazole scaffold is a critical process for enhancing the potency and selectivity of drug candidates. This involves strategic modifications to the core structure to improve interactions with the biological target. The 6-amino-1H-indazole-7-carboxylate framework serves as a versatile starting point for such optimization efforts.
One successful optimization strategy involves using the indazole fragment as a "hinge binder" that interacts with the ATP-binding pocket of protein kinases. nih.govhanyang.ac.kr In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), researchers started with a quinazoline (B50416) core structure but later introduced a benzimidazole (B57391) scaffold as a bioisostere. nih.govhanyang.ac.kr This modification, replacing one heterocyclic system with another that has similar biological properties, was intended to improve the molecule's flexibility and handling properties while maintaining key binding interactions. nih.govhanyang.ac.kr
Another approach involves designing inhibitors that target specific conformational states of kinases. For example, 3-amino-1H-indazol-6-yl-benzamides were designed to target the "DFG-out" inactive conformation of the kinase activation loop. nih.gov This was achieved by strategically replacing the hinge-interacting moiety of a known inhibitor with a 3-amino-indazole group, leading to highly potent inhibitors of FLT3 and PDGFRα. nih.gov This type of structure-based design allows for the development of inhibitors with novel binding modes that can overcome drug resistance. nih.gov
Further optimization efforts have focused on improving cellular activity by introducing specific substituents. In the development of FGFR inhibitors, a lead compound bearing an indazole scaffold was systematically modified with fluorine substituents to enhance its cellular effects, resulting in a derivative with significantly improved antiproliferative activity against cancer cell lines. nih.gov
Lead Optimization and Drug Discovery
Lead optimization is the complex, iterative process in drug discovery where a promising "lead" compound, often identified through screening, is chemically modified to improve its therapeutic properties. The goal is to enhance potency, selectivity, and metabolic stability while minimizing toxicity. The indazole scaffold, including derivatives of this compound, is frequently used in this process due to its proven role as a pharmacophore in numerous kinase inhibitors and other therapeutic agents. nih.govnih.gov
The drug discovery process often begins with a starting scaffold that is systematically elaborated. For instance, commercially available methyl 1H-indazole-6-carboxylate can serve as a foundational molecule. nih.govhanyang.ac.kr From this starting point, medicinal chemists employ various strategies, such as adding small substituents, interchanging heterocyclic rings, and optimizing linker groups, to refine the compound's profile. nih.gov
In the development of novel FLT3 inhibitors, the indazole fragment was identified as a crucial hinge-binding element. nih.govhanyang.ac.kr The optimization process involved diversifying substituent groups to achieve a better fit within the hydrophobic pocket adjacent to the enzyme's active site. nih.govhanyang.ac.kr This rational design approach, guided by molecular docking studies, led to the synthesis of novel benzimidazole derivatives containing the indazole fragment that showed strong inhibitory activity against both wild-type and mutant forms of the FLT3 kinase. nih.govhanyang.ac.kr
A key aspect of lead optimization is improving the drug metabolism and pharmacokinetic (DMPK) properties of the molecule. In one research program, early lead compounds based on a substituted indole (B1671886) core showed good potency but suffered from limited plasma exposure due to poor metabolic stability. nih.gov Medicinal chemistry strategies were then employed to address these liabilities, demonstrating the critical need to balance potency with drug-like properties. nih.gov The ultimate aim of these optimization cycles is to produce a compound, such as the potent N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which exhibits a promising profile for further development as a potential anticancer agent. nih.govrsc.org
Applications in Materials Science
Potential Use in OLED Materials
Heterocyclic compounds, a class of molecules that includes indazole derivatives, are of significant interest to researchers in materials science due to their versatile electronic properties. In theory, the indazole core of Methyl 6-amino-1H-indazole-7-carboxylate could be functionalized to tune its electronic characteristics, making it a candidate for various roles within an OLED device, such as a host material, an emissive dopant, or a charge-transporting material.
However, a thorough review of scientific databases and research publications reveals a gap in the investigation of this compound for these purposes. There are no available studies that detail its synthesis for OLED applications, nor are there reports on its photoluminescent properties, such as its emission spectrum, quantum yield, or excited-state lifetime. Furthermore, data on its performance in an actual OLED device, including metrics like current efficiency, power efficiency, external quantum efficiency (EQE), and operational lifetime, have not been published.
Consequently, it is not possible to provide detailed research findings or a data table on the performance of this compound in OLEDs at this time. The potential of this specific chemical compound in the field of materials science, particularly for advanced applications like OLEDs, remains an open area for future research and discovery.
Future Research Directions and Outlook
Development of Greener Synthetic Approaches
Traditional multi-step syntheses of functionalized indazoles often involve harsh reagents, stoichiometric catalysts, and significant solvent waste. The future of synthesizing Methyl 6-amino-1H-indazole-7-carboxylate and its analogs lies in the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. mdpi.com
Future investigations should prioritize the development of synthetic routes that utilize sustainable catalysts, alternative energy sources, and environmentally benign solvents. For instance, heterogeneous copper oxide nanoparticles supported on activated carbon have been successfully used for the synthesis of 2H-indazoles in the green solvent PEG-400, offering a ligand-free and base-free approach. acs.org Another promising avenue is electrochemical synthesis, which leverages electricity to drive reactions, minimizing the need for chemical oxidants or reductants and often leading to cleaner reaction profiles. acs.org The application of flow chemistry could also provide a safer, more reproducible, and scalable route for the on-demand synthesis of indazole derivatives. acs.org
| Parameter | Conventional Methods | Potential Greener Approaches |
|---|---|---|
| Catalyst | Homogeneous (e.g., Palladium complexes), often stoichiometric reagents. nih.gov | Heterogeneous nanocatalysts (e.g., CuO@C), biocatalysts. acs.org |
| Solvent | Volatile organic compounds (e.g., DMF, Toluene). nih.gov | Green solvents (e.g., PEG-400, water, ionic liquids), solvent-free conditions. acs.org |
| Energy Source | Conventional heating (reflux). nih.gov | Microwave irradiation, ultrasonic assistance, electrochemistry. mdpi.comacs.org |
| Efficiency | Often multi-step with purification challenges. beilstein-journals.org | One-pot or tandem reactions, flow chemistry for improved yield and scalability. acs.org |
| Byproducts | Significant generation of chemical waste. | Higher atom economy, reduced waste generation. mdpi.com |
Exploration of Novel Derivatization and Functionalization
The core structure of this compound offers multiple points for chemical modification, enabling the exploration of a vast chemical space to generate novel derivatives with potentially enhanced biological activities. The primary amine at the C6 position and the methyl ester at the C7 position are key handles for functionalization.
Future research will likely focus on:
N-alkylation and N-arylation: The indazole nitrogen atoms can be functionalized to modulate the molecule's electronic properties and steric profile, which is a common strategy in drug design. researchgate.net
Amide Coupling: The primary amine at C6 can be readily acylated or used in reductive amination to introduce a wide variety of substituents, a strategy that has proven effective for discovering potent cytotoxic agents. nih.govrsc.orgresearchgate.net
Carboxamide Synthesis: The methyl ester at C7 can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse library of amines to generate a range of indazole-7-carboxamides. researchgate.net This approach has been used to develop inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov
Scaffold Elaboration: The existing functional groups can be used as anchor points for more complex chemical transformations. For example, the ester can be reduced to an alcohol, which can then be oxidized to an aldehyde, serving as a precursor for the construction of additional fused heterocyclic rings, such as a benzimidazole (B57391) moiety. nih.gov
| Position | Functional Group | Potential Reactions | Example Application/Goal |
|---|---|---|---|
| N1/N2 | Indazole Nitrogen | Alkylation, Arylation, Acylation. researchgate.net | Modulate kinase inhibitory activity, improve pharmacokinetic properties. |
| C6 | Amino (-NH2) | Acetylation, Reductive Amination, Sulfonylation, Urea/Thiourea formation. nih.govrsc.org | Generate libraries for screening against cancer cell lines, enhance target binding. researchgate.net |
| C7 | Methyl Carboxylate (-COOCH3) | Hydrolysis to Carboxylic Acid, Amide Coupling, Reduction to Alcohol. researchgate.netnih.gov | Create PARP inhibitors, build precursors for further heterocycle synthesis. nih.govnih.gov |
In-depth Mechanistic Studies of Biological Interactions
While various indazole derivatives have shown promise as inhibitors of numerous biological targets, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.gov Future research must employ a combination of biochemical assays and computational methods to elucidate the precise interactions between derivatives of this compound and their protein targets.
In-depth mechanistic studies should include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or proteins with which novel derivatives interact.
Molecular Docking and Dynamics: Using computational simulations to predict and analyze the binding poses of ligands within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues (e.g., Cys919 in VEGFR2). nih.gov
Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein via X-ray crystallography to provide definitive evidence of the binding mode.
Biophysical Assays: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity and thermodynamic parameters.
| Potential Target Class | Specific Example | Key Mechanistic Insights from Studies |
|---|---|---|
| Kinases | VEGFR2, FGFR, EGFR. nih.govnih.gov | Interactions with key amino acids in the ATP-binding pocket; hydrogen bonding with hinge region residues like Cys919. nih.gov |
| Immuno-oncology Targets | Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govrsc.org | Binding within the heme-containing active site; molecular docking studies help rationalize structure-activity relationships. nih.gov |
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2). nih.gov | Computational studies suggest binding to key residues like Gly526, contributing to anti-inflammatory effects. researchgate.net |
| DNA Repair Enzymes | Poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov | Structure-based design can introduce moieties that interact with the nicotinamide (B372718) binding pocket. nih.gov |
Translational Research from in silico to in vitro and in vivo Studies
A crucial future direction is the establishment of a robust translational research pipeline that efficiently moves promising compounds from computer models to preclinical testing. This workflow accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and best drug-like properties, thereby saving time and resources. hsd-fmsb.org
The typical translational workflow involves:
In silico Design: Computational tools are used to design novel derivatives and predict their binding affinity to a specific target. researchgate.net Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity are also predicted at this stage. researchgate.netnih.gov
In vitro Synthesis and Validation: The most promising candidates from the in silico screening are synthesized. globalresearchonline.net Their biological activity is then tested in laboratory-based assays, such as enzyme inhibition assays or cell proliferation assays using cancer cell lines. rsc.orgnih.gov
In vivo Evaluation: Compounds that show high potency and favorable properties in in vitro tests are advanced to studies in living organisms. globalresearchonline.net This can involve testing for anti-inflammatory activity in rat models or evaluating anti-tumor efficacy in mouse xenograft models. rsc.orgnih.gov
This integrated approach, which has been successfully applied to other heterocyclic systems, allows for the rapid identification of lead compounds and provides a clear pathway for their further development as potential therapeutic agents. hsd-fmsb.orgresearchgate.netglobalresearchonline.net
| Stage | Methods | Objective | Example from Indazole/Heterocycle Research |
|---|---|---|---|
| In silico | Molecular Docking, Virtual Screening, ADMET Prediction. researchgate.netnih.gov | Identify and prioritize compounds with high predicted target affinity and good drug-like properties. | Virtual screening identified indazole-based candidates as potential CYP51 inhibitors. researchgate.net |
| In vitro | Chemical Synthesis, Enzyme Inhibition Assays, Cell Culture Assays (e.g., MTT). nih.gov | Confirm biological activity and determine potency (e.g., IC50 values) of synthesized compounds. | Synthesized indazole derivatives were tested against cancer cell lines, identifying potent growth inhibitors. rsc.org |
| In vivo | Animal Models (e.g., Carrageenan-induced paw edema, tumor xenografts). nih.gov | Evaluate efficacy, safety, and pharmacokinetics in a living organism. | A potent indazole derivative suppressed tumor growth in a 4T1 breast cancer mouse model. rsc.org |
Q & A
Q. How do substituents on the indazole ring influence the compound’s photophysical properties?
- Electron-donating groups (–OCH₃, –NH₂) enhance fluorescence quantum yield by extending conjugation. Time-resolved spectroscopy (TRS) and cyclic voltammetry correlate substituent effects with HOMO-LUMO gaps for optoelectronic applications .
Data Contradiction Analysis
- Example : Discrepancies in reported yields for Pd-catalyzed reactions (e.g., 70% vs. 85%) may stem from trace oxygen/water contamination or variations in ligand purity. Replicate experiments under rigorously anhydrous/anaerobic conditions and characterize ligands via MS to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
